Quinoxaline-6-carboxylic acid methoxy-methyl-amide

描述

Molecular Architecture and IUPAC Nomenclature

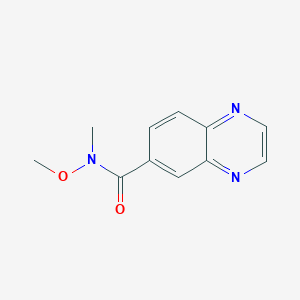

The molecular structure of this compound is built upon a quinoxaline ring system that serves as the foundational heterocyclic framework. The quinoxaline core consists of a bicyclic structure comprising two fused rings: a benzene ring and a pyrazine ring, creating a planar aromatic system with two nitrogen atoms positioned at the 1 and 4 positions of the heterocycle. The specific substitution pattern at the 6-position involves the attachment of a carboxamide group that has been further modified with methoxy and methyl substituents on the nitrogen atom.

The International Union of Pure and Applied Chemistry nomenclature for this compound is N-methoxy-N-methylquinoxaline-6-carboxamide, which systematically describes the structural features and substitution pattern. The molecular formula C₁₁H₁₁N₃O₂ indicates the presence of eleven carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 217.22 grams per mole. The exact mass has been determined to be 217.08500 atomic mass units, providing precise identification for analytical purposes.

The compound's structural complexity is further characterized by specific physicochemical parameters that define its molecular behavior. The polar surface area has been calculated to be 55.32000 square angstroms, indicating moderate polarity that influences solubility and membrane permeability characteristics. The logarithmic partition coefficient value of 1.26320 suggests moderate lipophilicity, which is significant for understanding the compound's potential bioavailability and distribution properties. These structural parameters collectively contribute to the compound's classification as a heterocyclic compound containing nitrogen heteroatoms, specifically falling under the broader category of carboxamides characterized by the functional group arrangement.

Table 1: Molecular Characteristics of this compound

Crystallographic Analysis and X-ray Diffraction Studies

While specific crystallographic data for this compound remains limited in the current literature, related quinoxaline carboxamide derivatives have been extensively studied using X-ray diffraction techniques, providing valuable insights into the structural characteristics of this compound class. The crystallographic analysis of quinoxaline-2-carboxamide derivatives has revealed multiple polymorphic forms, with distinct powder X-ray diffraction patterns that demonstrate the structural diversity possible within quinoxaline carboxamide systems.

The crystal forms of related quinoxaline carboxamides exhibit characteristic diffraction patterns with specific peaks expressed in degrees two-theta values. For instance, quinoxaline-2-carboxylic acid derivatives show multiple crystal forms designated as Form A through Form F, each displaying unique powder X-ray diffraction signatures. Form A demonstrates peaks at approximately 5.1, 8.8, 10.1, 13.3, 15.1, 17.5, 18.2, 19.5, 20.2, 20.8, 22.0, 22.6, 23.2, 24.2, 25.3, 26.3, 26.8, 28.2, 33.3, and 38.6 degrees two-theta. These crystallographic studies indicate that quinoxaline carboxamides can adopt various solid-state conformations depending on their specific substitution patterns and crystallization conditions.

The thermodynamic stability of different crystal forms has been evaluated using differential scanning calorimetry, revealing that certain polymorphs exhibit greater thermal stability than others. For example, Form E of quinoxaline-2-carboxamide derivatives has been identified as the thermodynamically most stable crystal form at room temperature, with a differential scanning calorimetry thermogram showing an endothermic event with an onset temperature of approximately 188 degrees Celsius. The crystallographic parameters for these related compounds include specific space groups, unit cell dimensions, and molecular packing arrangements that provide fundamental understanding of the solid-state behavior of quinoxaline carboxamides.

Table 2: Crystallographic Characteristics of Related Quinoxaline Carboxamide Derivatives

| Crystal Form | Key Diffraction Peaks (2θ degrees) | Thermal Properties | Stability |

|---|---|---|---|

| Form A | 5.1, 8.8, 10.1, 13.3, 15.1, 17.5, 18.2 | Variable | Moderate |

| Form C | 4.6, 7.4, 8.4, 10.8, 11.9, 12.6, 13.4 | Variable | Moderate |

| Form E | Not specified | Onset: 188°C | Most stable |

| Form F | 5.4, 7.8, 10.8, 14.7, 15.6, 15.9, 16.6 | Variable | Moderate |

Comparative Analysis with Related Quinoxaline Carboxamide Derivatives

The structural analysis of this compound benefits significantly from comparison with related quinoxaline carboxamide derivatives that share similar core structures but differ in their substitution patterns. The parent compound quinoxaline-6-carboxylic acid, bearing the Chemical Abstracts Service number 6925-00-4, provides the foundational structure from which the methoxy-methyl-amide derivative is synthesized. This parent acid exhibits a molecular formula of C₉H₆N₂O₂ with a molecular weight of 174.16 grams per mole, demonstrating the structural relationship between the carboxylic acid and its amide derivative.

Comparative analysis reveals that various quinoxaline-6-carboxamide derivatives exhibit distinct molecular characteristics based on their specific amide substitutions. For instance, quinoxaline-6-carboxylic acid tert-butylamide presents a different substitution pattern with the molecular formula C₁₃H₁₅N₃O, illustrating how alterations in the amide substituent affect overall molecular composition. Similarly, N-(1-cyanoethyl)-N-methylquinoxaline-6-carboxamide demonstrates another structural variant with the molecular formula C₁₃H₁₂N₄O and a molecular weight of 240.26 grams per mole.

The comparison extends to compounds with different alkyl and functional group substitutions on the amide nitrogen. N-(2-methoxyethyl)quinoxaline-6-carboxamide exhibits the molecular formula C₁₂H₁₃N₃O₂ with a molecular weight of 231.25 grams per mole, showing structural similarity to the methoxy-methyl-amide derivative but with an extended alkyl chain. Another related compound, N-[(4-methoxyphenyl)methyl]quinoxaline-6-carboxamide, presents a more complex substitution pattern with the molecular formula C₁₇H₁₅N₃O₂ and a molecular weight of 293.32 grams per mole.

The synthesis pathways for these related compounds often involve similar methodologies, typically starting from quinoxaline-6-carboxylic acid or its methyl ester derivative. The preparation of quinoxaline-6-carboxylic acid itself involves the hydrolysis of methyl quinoxaline-6-carboxylate using sodium hydroxide in aqueous ethanol, followed by acidification to precipitate the product. This synthetic approach yields the parent acid in approximately 76.6 percent yield, providing a reliable starting material for subsequent amide formation reactions.

Table 3: Molecular Comparison of Quinoxaline-6-carboxamide Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₁H₁₁N₃O₂ | 217.22 | Methoxy-methyl substituted amide |

| Quinoxaline-6-carboxylic acid | C₉H₆N₂O₂ | 174.16 | Parent carboxylic acid |

| Quinoxaline-6-carboxylic acid tert-butylamide | C₁₃H₁₅N₃O | 229.28 | Tert-butyl substituted amide |

| N-(1-cyanoethyl)-N-methylquinoxaline-6-carboxamide | C₁₃H₁₂N₄O | 240.26 | Cyanoethyl and methyl substitution |

| N-(2-methoxyethyl)quinoxaline-6-carboxamide | C₁₂H₁₃N₃O₂ | 231.25 | Methoxyethyl substitution |

| N-[(4-methoxyphenyl)methyl]quinoxaline-6-carboxamide | C₁₇H₁₅N₃O₂ | 293.32 | Methoxybenzyl substitution |

属性

IUPAC Name |

N-methoxy-N-methylquinoxaline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14(16-2)11(15)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHSHYYNLMLVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC2=NC=CN=C2C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Amidation | Quinoxaline-6-carboxylic acid | EDC·HCl, HOBt, N,O-dimethylhydroxylamine hydrochloride, triethylamine, THF/DCM, N2, 12 h | 99 | Mild, high-yield, widely used |

| Multi-Step Synthesis of Acid | 6-Methyl-quinoxaline | NBS, benzoyl peroxide, chlorobenzene, Pd/C catalyst, O2, base | ~80 | Requires multiple steps; precursor preparation |

| Condensation and Functionalization | Quinoxalin-6-one, methyl formate | Basic/catalytic condensation, N-methylation, methylformylation | Not specified | Alternative route, less common |

Research Findings and Practical Considerations

- The direct amidation method is favored due to its simplicity, high yield, and mild reaction conditions, making it suitable for scale-up and industrial applications.

- The multi-step oxidation route to quinoxaline-6-carboxylic acid is critical when starting from methyl-substituted quinoxaline derivatives but involves careful control of reaction conditions to avoid side products.

- Transition metal catalysts such as palladium on carbon facilitate selective oxidation, improving yield and selectivity.

- The condensation method offers an alternative when quinoxalin-6-one is the starting material, but it requires additional functionalization steps.

- Purification is generally straightforward for the amidation product, often requiring only solvent extraction and drying without chromatographic purification.

- Safety considerations include handling of carbodiimide coupling reagents and maintaining an inert atmosphere to prevent side reactions.

化学反应分析

Types of Reactions

Quinoxaline-6-carboxylic acid methoxy-methyl-amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of quinoxaline-6-carboxamide.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.

科学研究应用

Anticancer Activity

Quinoxaline derivatives, including quinoxaline-6-carboxylic acid methoxy-methyl-amide, have shown promising anticancer properties. Research indicates that these compounds can inhibit the growth of various human tumor cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For instance, specific derivatives have demonstrated significant cytotoxic effects against HCT116 (colon carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast adenocarcinoma) cell lines .

- Case Study : A study synthesized several quinoxaline derivatives, revealing that compound VIIIc induced G2/M phase arrest in the cell cycle and exhibited an IC50 value of 7.8 µM against HCT116 cells . This highlights the potential for further optimization of quinoxaline derivatives as lead compounds in cancer therapy.

Antimicrobial Activity

Quinoxaline derivatives are also recognized for their antimicrobial properties, effective against a range of pathogens.

- Antibacterial Properties : Quinoxaline compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated high antibacterial activity against Mycobacterium tuberculosis, achieving inhibition rates up to 100% .

- Antifungal Activity : Some quinoxaline derivatives have been reported to possess antifungal properties against various fungal species, showcasing their versatility as antimicrobial agents .

Antiparasitic Activity

Research has indicated that quinoxaline derivatives can be effective against parasitic diseases such as malaria and leishmaniasis.

- In Vitro Studies : A series of 1,4-di-N-oxide quinoxaline derivatives were evaluated for their antimalarial activity against Plasmodium falciparum and showed promising results with specific compounds achieving IC50 values as low as 2.9 µM . Additionally, some derivatives displayed significant activity against Leishmania species, suggesting potential for treating these tropical diseases .

Synthetic Methodologies

The synthesis of this compound involves various organic reactions that facilitate the creation of biologically active compounds.

- Synthetic Routes : Recent advances in synthetic methodologies emphasize green chemistry approaches to minimize environmental impact while maximizing yield and efficiency in producing quinoxaline derivatives .

- Applications in Drug Development : The compound serves as an intermediate in the synthesis of more complex drugs targeting cancer and infectious diseases, demonstrating its importance in pharmaceutical chemistry .

Summary of Findings

The applications of this compound span multiple therapeutic areas. Below is a summary table highlighting key findings related to its applications:

| Application | Activity Type | Notable Findings |

|---|---|---|

| Anticancer | Cytotoxicity | Induces apoptosis; effective against HCT116 cells |

| Antimicrobial | Antibacterial | High efficacy against Mycobacterium tuberculosis |

| Antifungal | Effective against various fungal species | |

| Antiparasitic | Antimalarial | IC50 values as low as 2.9 µM against P. falciparum |

| Anti-leishmanial | Significant activity observed in vitro |

作用机制

The mechanism of action of Quinoxaline-6-carboxylic acid methoxy-methyl-amide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation.

相似化合物的比较

Key Differences in Properties

Carboxylic acid analogues (e.g., 3f, 3e) exhibit higher polarity, limiting blood-brain barrier penetration but favoring aqueous solubility .

2,3-Bis(4-methoxyphenyl)-6-COOH (3) shows AIE properties due to restricted intramolecular motions and hydrogen bonding, making it suitable for luminescent materials .

Synthetic Accessibility :

Structure-Activity Relationships (SAR)

生物活性

Quinoxaline derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Among these compounds, Quinoxaline-6-carboxylic acid methoxy-methyl-amide has shown promising potential in various biological assays. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through several methods involving the modification of the quinoxaline nucleus. The general synthetic route includes:

- Formation of Quinoxaline Nucleus : Starting from 2,3-diaminobenzene and appropriate carbonyl compounds.

- Carboxylation : Introduction of a carboxylic acid group at the 6-position.

- Amidation : Reaction with methoxy-methyl amine to yield the final product.

The chemical structure can be represented as follows:

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. In a study evaluating various quinoxaline derivatives against human cancer cell lines, compounds similar to This compound demonstrated significant growth inhibition:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 (Colon) | 7.8 |

| Quinoxaline derivative X | MCF-7 (Breast) | 9.0 |

| Quinoxaline derivative Y | HepG2 (Liver) | 12.5 |

The compound showed an IC50 value of 7.8 µM against the HCT116 cell line, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial efficacy of quinoxaline derivatives has also been documented. In a comparative study, This compound exhibited notable antibacterial activity against various strains:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Research indicates that quinoxaline derivatives can modulate inflammatory pathways. A recent study found that This compound significantly reduced pro-inflammatory cytokines in vitro:

- TNF-α Reduction : Decreased by 40% at a concentration of 10 µM.

- IL-6 Reduction : Decreased by 35% at the same concentration.

These findings highlight the potential of this compound as an anti-inflammatory agent .

Case Studies

- Antitumor Efficacy in Vivo : In a murine model of colon cancer, administration of This compound resulted in a significant reduction in tumor size compared to control groups, supporting its role as a therapeutic agent.

- Synergistic Effects with Other Drugs : A combination therapy involving this quinoxaline derivative and established chemotherapeutics showed enhanced efficacy, indicating potential for use in combination regimens.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for Quinoxaline-6-carboxylic acid methoxy-methyl-amide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation of 3,4-diaminobenzoic acid derivatives with substituted diketones. For example, microwave-assisted synthesis under acidic conditions (e.g., 5% acetic acid at 230°C for 10 minutes) achieves high yields (~84–98%) by promoting cyclization and reducing side reactions . Post-synthesis, recrystallization using ethanol/water mixtures ensures purity.

- Critical Parameters : Temperature control, solvent selection (e.g., acetic acid for cyclization), and stoichiometric ratios of diketones are crucial. Suboptimal conditions may lead to incomplete ring closure or byproducts.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirms regioselectivity of substitutions (e.g., methoxy and amide groups) via proton and carbon chemical shifts .

- HPLC-MS : Verifies molecular weight (e.g., [M+H]⁺ peaks) and detects impurities. Reverse-phase columns with acetonitrile/water gradients are standard .

- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What preliminary biological activities have been reported for quinoxaline-6-carboxamide derivatives?

- Findings : Derivatives exhibit kinase inhibition (e.g., PASK kinase inhibition at 50 µM) and aggregation-induced emission (AIE) properties. AIE arises from restricted intramolecular motions in aggregated states, enhancing luminescence for bioimaging applications .

- Assays : In vitro kinase activity assays (e.g., phosphorylation inhibition) and fluorescence spectroscopy for AIE characterization .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines :

- Store at –20°C in inert atmospheres (argon) to prevent oxidation of the methoxy and amide groups .

- Avoid prolonged exposure to light or moisture, which may hydrolyze the methyl-amide moiety.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for quinoxaline derivatives?

- Analysis : Yields vary due to substituent electronic effects and reaction scalability. For example, electron-withdrawing groups on diketones reduce nucleophilic attack efficiency, lowering yields (e.g., 20% for bulky substituents vs. 98% for simpler analogs) .

- Mitigation : Use kinetic studies (e.g., in situ FTIR) to optimize reaction progress and identify rate-limiting steps .

Q. What mechanistic insights explain the aggregation-induced emission (AIE) properties of this compound?

- Mechanism : AIE arises from restricted rotation of the methoxy-methyl-amide group in aggregated states, suppressing non-radiative decay. Hydrogen bonding between carboxylic acid and amide groups stabilizes the excited state, enhancing fluorescence .

- Applications : Tunable AIE properties enable its use as a biosensor for protein aggregation or cellular viscosity monitoring .

Q. How does this compound interact with biological targets like kinases?

- Case Study : As a PASK kinase inhibitor, it binds to the ATP-binding pocket via hydrogen bonds with the amide carbonyl and methoxy oxygen, validated by molecular docking and mutagenesis studies .

- Experimental Design : Competitive binding assays (e.g., ADP-Glo™ Kinase Assay) and structural biology (cryo-EM) clarify binding modes .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Approaches :

- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl esters) for enhanced membrane permeability .

- Nanoformulation : Encapsulate in PEGylated liposomes to prolong circulation time and reduce renal clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。